Tsugafolin

Description

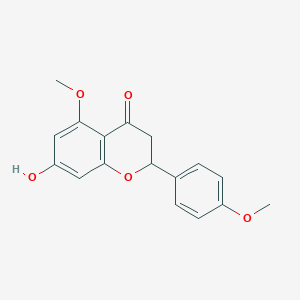

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C17H16O5 |

|---|---|

Poids moléculaire |

300.3 g/mol |

Nom IUPAC |

7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3 |

Clé InChI |

KFGFEKHSEPSVNO-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |

SMILES canonique |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |

Origine du produit |

United States |

Isolation and Structural Elucidation of Tsugafolin

Chromatographic Purification Strategies for Isolation

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a pivotal analytical technique employed for the separation, purification, and purity assessment of natural compounds such as Tsugafolin. In the context of this compound, HPLC has been utilized to ensure its purity, with reports indicating purity levels typically exceeding 98% mdpi.comresearchgate.netnih.gov. The technique is essential for separating the target compound from complex mixtures present in crude plant extracts.

While specific HPLC conditions exclusively for this compound's isolation were not detailed in the available literature, general principles of natural product HPLC isolation involve reverse-phase C18 columns, gradient elution using mobile phases like methanol (B129727) or acetonitrile (B52724) mixed with water (often acidified with formic acid), and detection via photodiode array (PDA) detectors at specific wavelengths kib.ac.cnms-editions.clucsd.edu. For instance, HPLC analysis of Melodorum fruticosum extracts, from which this compound has been isolated, utilized a Phenomenex Luna phenyl hexyl column (150 x 4.6 mm, 5 µm particle size) with a mobile phase of water (solvent A) and acetonitrile (solvent B), a DAD detector at 230 nm, and a gradient from 20% B to 98% B over 20 minutes um.edu.my. Such methods are critical for achieving the high purity required for subsequent structural elucidation.

Preparative Thin-Layer Chromatography (PTLC) Utilization

Preparative Thin-Layer Chromatography (PTLC) serves as a valuable chromatographic technique for the separation and purification of compounds on a larger scale than analytical TLC. It is often used as a complementary method to column chromatography and HPLC in the isolation of natural products. PTLC involves applying a sample as a band onto a thick layer of stationary phase (commonly silica (B1680970) gel) coated on a plate, followed by development with a suitable solvent system. Compounds separate based on their differential affinities for the stationary and mobile phases, and individual bands can then be scraped off and extracted.

While PTLC is a recognized method in the isolation workflow of natural products, including flavonoids nih.govyoutube.com, specific details regarding its direct utilization (e.g., stationary phase, solvent systems, Rf values) for the isolation of this compound itself were not explicitly provided in the examined research findings. However, its general application in the purification of complex mixtures from plant extracts, which may contain this compound, is implied as part of broader phytochemical separation strategies nih.gov.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The precise determination of this compound's chemical structure relies heavily on a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the compound's molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering insights into the arrangement of atoms within a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for confirming its structure researchgate.net.

One-dimensional NMR spectroscopy, specifically Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), provides fundamental information about the number, type, and environment of hydrogen and carbon atoms in a molecule.

¹H NMR: This technique reveals the number of different types of protons, their chemical environments (indicated by chemical shift, δ), and their connectivity to neighboring protons (indicated by splitting patterns and coupling constants, J values) researchgate.netuic.edu. For flavonoids like this compound, ¹H NMR is instrumental in identifying aromatic protons, aliphatic protons, and protons on oxygen-bearing carbons, as well as methoxy (B1213986) groups researchgate.net.

¹³C NMR: This provides information on the carbon skeleton of the molecule, showing distinct signals for each unique carbon atom researchgate.net. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization state and the presence of electronegative atoms or π-bonds researchgate.net. DEPT (Distortionless Enhancement by Polarization Transfer) experiments, often run in conjunction with ¹³C NMR, help determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon) nih.gov.

While the literature confirms the use of ¹H and ¹³C NMR for this compound's structural determination researchgate.net, specific detailed data tables (chemical shifts, coupling constants, and assignments) for this compound were not explicitly found in the provided search results.

COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are J-coupled (typically through two or three bonds). It helps establish proton-proton connectivity networks within the molecule copernicus.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two, three, or sometimes four bonds. This is particularly useful for identifying quaternary carbons and establishing connectivity across heteroatoms or ring systems where direct proton-proton coupling is absent ucsd.educopernicus.org.

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates the chemical shift of a proton with the chemical shift of the carbon directly bonded to it (one-bond correlation). It is highly sensitive and helps assign proton and carbon signals simultaneously ucsd.educopernicus.org.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are spatially close to each other, regardless of whether they are directly bonded or coupled. This is crucial for determining the relative stereochemistry and conformation of a molecule libretexts.org.

The application of these 2D NMR techniques is fundamental in confirming the proposed structure of this compound, as they provide critical linkage information that cannot be obtained from 1D NMR alone researchgate.net. However, specific 2D NMR correlation data for this compound were not available in the provided search results.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its structure through fragmentation patterns um.edu.mysavemyexams.commdpi.com. For this compound, MS is an integral part of its characterization scielo.brresearchgate.netsavemyexams.commdpi.com.

The molecular formula of this compound, C₁₇H₁₆O₅, and its molecular weight of 300.3 g/mol , are consistently reported and can be confirmed by high-resolution mass spectrometry (HRMS) mdpi.comresearchgate.netresearchgate.netlibretexts.org. For instance, PubChem Lite lists a predicted molecular ion peak for this compound as [M+H]⁺ at m/z 301.10704 libretexts.org.

When a molecule undergoes ionization in a mass spectrometer, it typically forms a molecular ion, which may then fragment into smaller, charged ions. The pattern of these fragment ions (their mass-to-charge ratio, m/z, and relative abundance) provides a unique "fingerprint" that aids in structural elucidation savemyexams.commdpi.com. For flavonoids, common fragmentation pathways include retro Diels-Alder (RDA) cleavages and losses of small neutral molecules like water (H₂O) or carbon monoxide (CO). While the use of MS for this compound's structural determination is confirmed, detailed mass spectrometry fragmentation patterns (specific m/z values of fragments and their proposed structures) were not explicitly provided in the available search results.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a powerful analytical technique used to determine the exact mass of a molecule, which in turn allows for the precise determination of its elemental composition or molecular formula. In HR-ESIMS, the sample is ionized, and the resulting ions are analyzed based on their mass-to-charge ratio (m/z) with very high accuracy. This high precision is critical for distinguishing between compounds with very similar nominal masses but different elemental compositions. The technique often provides information on various adducts formed with common ions like H⁺, Na⁺, NH₄⁺, and K⁺, as well as deprotonated ions (e.g., [M-H]⁻), which further aids in confirming the molecular weight and formula. For this compound (C₁₇H₁₆O₅), predicted HR-ESIMS data indicates various adducts and their corresponding m/z values uni.lu.

Table 1: Predicted HR-ESIMS Adducts and m/z Values for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 301.10704 |

| [M+Na]⁺ | 323.08898 |

| [M-H]⁻ | 299.09248 |

| [M+NH₄]⁺ | 318.13358 |

| [M+K]⁺ | 339.06292 |

| [M+H-H₂O]⁺ | 283.09702 |

| [M+HCOO]⁻ | 345.09796 |

| [M+CH₃COO]⁻ | 359.11361 |

| [M+Na-2H]⁻ | 321.07443 |

| [M]⁺ | 300.09921 |

| [M]⁻ | 300.10031 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hybrid analytical technique that combines the separation power of liquid chromatography (LC) with the detection and structural elucidation capabilities of tandem mass spectrometry (MS/MS). LC separates complex mixtures into individual components based on their physicochemical properties, such as polarity, before they enter the mass spectrometer premierbiosoft.comresearchgate.net. Once separated, each component is then subjected to MS/MS analysis. In MS/MS, a selected precursor ion (from the first mass spectrometry stage, MS¹) is fragmented, and the resulting product ions are then analyzed in a second mass spectrometry stage (MS²) researchgate.net. This fragmentation pattern provides crucial structural information, revealing the connectivity of atoms and the presence of specific substructures within the molecule researchgate.netnih.govnih.govnih.gov. For this compound, LC-MS/MS would be instrumental in confirming its purity, identifying it within complex extracts, and providing fragmentation data that supports its proposed chemical structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths mdpi.com. When a molecule absorbs IR radiation, its bonds vibrate at characteristic frequencies. These vibrations, unique to different functional groups (e.g., hydroxyl, carbonyl, aromatic rings), produce a distinctive "fingerprint" spectrum mdpi.comspectroscopyonline.com. By analyzing the positions, intensities, and shapes of the absorption peaks in the IR spectrum, chemists can deduce the presence or absence of various functional groups in this compound, such as hydroxyl (-OH), carbonyl (C=O), and methoxy (-OCH₃) groups, which are consistent with its flavonoid-like structure researchgate.net.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used to determine the atomic and molecular structure of crystalline materials icdd.com. When X-rays interact with a crystalline sample, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern scielo.org.mxresearchgate.net. This pattern is dependent on the arrangement of atoms within the crystal lattice. For a pure, crystalline compound like this compound, single-crystal X-ray diffraction can provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and the absolute configuration of chiral centers researchgate.netpdbj.orgresearchgate.netarxiv.org. This technique is considered the gold standard for confirming the solid-state structure of a newly isolated compound.

Biosynthesis and Chemical Synthesis of Tsugafolin

Investigation of Tsugafolin Biosynthetic Pathways

This compound (PubChem CID: 21721822) is classified as a flavonoid, a diverse group of plant secondary metabolites uni.luresearchgate.netresearchgate.net. Its biosynthesis is intricately linked to the general flavonoid pathway.

The biosynthesis of flavonoids, including this compound, commences within the broader phenylpropanoid pathway encyclopedia.pubtaylorandfrancis.comnih.govmdpi.comnih.gov. The initial precursor is the aromatic amino acid phenylalanine (PubChem CID: 614), which undergoes deamination to cinnamic acid (PubChem CID: 444507) catalyzed by phenylalanine ammonia-lyase (PAL) encyclopedia.pubnih.gov. Subsequently, cinnamic acid is hydroxylated by cinnamic acid 4-hydroxylase (C4H) to yield 4-coumaric acid (PubChem CID: 637542), which is then converted to 4-coumaroyl-CoA (PubChem CID: 5280526) by 4-coumaric acid: CoA ligase (4CL) nih.gov.

The core C6-C3-C6 flavonoid skeleton is established through the action of chalcone (B49325) synthase (CHS). This enzyme combines three molecules of malonyl-CoA (PubChem CID: 16738) with one molecule of 4-coumaroyl-CoA to produce a chalcone (PubChem CID: 637084), such as naringenin (B18129) chalcone encyclopedia.pubtaylorandfrancis.comnih.govmdpi.com. Following this, chalcone isomerase (CHI) facilitates the cyclization of chalcones into flavanones, with naringenin (PubChem CID: 932) being a common example encyclopedia.pubtaylorandfrancis.commdpi.com. This compound itself is a dihydrochromen-4-one derivative, a structural class within the flavanones uni.lu. Research suggests a plausible biosynthetic connection between this compound and chalcones or dihydrochalcones as potential precursors researchgate.netnih.gov.

Following the formation of the basic flavanone (B1672756) scaffold, a series of enzymatic modifications contribute to the structural diversity of flavonoids. These biotransformations can include hydroxylation, reduction, oxidation, glycosylation, methylation, and acylation taylorandfrancis.comnih.gov. This compound's chemical structure features methoxy (B1213986) groups uni.lu, indicating that specific O-methylation steps are likely involved in its formation from a hydroxylated flavonoid precursor. Biotransformation is a process where structural modifications are introduced into a chemical compound by organisms or their enzyme systems, encompassing reactions such as oxidation, reduction, hydrolysis, isomerization, condensation, and the introduction of various functional groups . While detailed enzymatic steps specific to this compound's final formation are not extensively documented in the available literature, the general principles of flavonoid modification apply.

Identification of Precursor Molecules within Flavonoid Biosynthesis

Chemical Synthesis Strategies for this compound and its Analogues

Chemical synthesis provides alternative routes to obtain this compound and its derivatives, offering control over structural modifications and scalability.

De novo total synthesis involves the construction of complex molecules from simpler, readily available starting materials nih.govnsf.govwikipedia.org. This approach allows for the complete control over the molecular architecture. While specific detailed de novo total synthesis routes for this compound are not widely published, the concept of "biosynthesis-inspired total synthesis" has been noted in the context of related natural products, including this compound researchgate.net. This strategy involves drawing mechanistic and structural inspiration from the proposed natural biosynthetic pathway to design efficient laboratory synthesis schemes. Total synthesis is a fundamental aspect of organic chemistry, providing broad experience with diverse chemical reactions and enabling the efficient preparation of complex molecules nih.gov.

Semi-synthetic derivatization is a strategic approach that utilizes natural products as starting materials for chemical modification klahnlab.denih.govresearchgate.nettapi.comresearchgate.netnih.gov. This method is particularly valuable when the natural product is available, but specific analogues with altered properties (e.g., enhanced potency, improved stability, or reduced side effects) are desired nih.govtapi.comresearchgate.net. Given that this compound is a natural product isolated from plants researchgate.netresearchgate.net, semi-synthetic routes could involve its direct modification or the derivatization of related natural flavonoid precursors. This strategy effectively expands the chemical diversity beyond what is directly available in natural extracts researchgate.net.

De Novo Total Synthesis Approaches

Biotechnological Production and Engineered Biosynthetic Routes

Biotechnological production leverages engineered biological systems for the sustainable and potentially large-scale generation of chemical compounds. This approach involves the use of microorganisms (such as bacteria or yeast) or plant cell cultures as "cell factories" frontiersin.orgsrce.hrdmcbio.comfrontiersin.orgmdpi.com.

For complex natural products like this compound, biotechnological production can involve the transfer and expression of relevant plant biosynthetic genes into a heterologous microbial host or the optimization of production in native or engineered plant cell cultures frontiersin.org. Metabolic engineering and synthetic biology techniques are central to this process, allowing for the manipulation of metabolic pathways to enhance the yield of the target compound frontiersin.orgfrontiersin.orgmdpi.com. This includes strategies such as expanding pathways that lead to product synthesis, diverting carbon flow by blocking competing pathways, and ensuring a balanced supply of necessary cofactors and energy frontiersin.org. While specific engineered biosynthetic routes for this compound are not extensively detailed in general literature, the established methodologies in metabolic engineering provide a framework for future development in this area frontiersin.orgsrce.hrdmcbio.comfrontiersin.orgmdpi.com.

In Vitro Biological Activities of Tsugafolin

Antioxidant Efficacy Studies

Tsugafolin is recognized as a potent antioxidant. Its mechanisms of action in this regard involve the scavenging of free radicals. [1.1] Researchers utilize this compound as a valuable tool to investigate oxidative stress in various cellular models. [1.1]

While this compound is described as a potent antioxidant that scavenges free radicals, specific quantitative data, such as IC50 values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays or other free radical scavenging methods, are not extensively detailed in the readily available literature. [1.1]

In cellular models, this compound's ability to mitigate oxidative damage positions it as a relevant compound for researchers studying the pathophysiology of chronic diseases linked to oxidative stress. [1.1] It is employed to explore how compounds can modulate oxidative stress responses within cells. [1.1]

Free Radical Scavenging Assays (e.g., DPPH)

Anti-Inflammatory Responses

This compound also functions as a potent anti-inflammatory agent. Its anti-inflammatory properties provide a molecular framework for investigating new therapeutic approaches for inflammatory conditions. [1.1]

The anti-inflammatory effects of this compound involve modulating signaling pathways associated with inflammatory responses. [1.1] Specifically, it has been reported to reduce the expression of pro-inflammatory cytokines, including the inhibition of interleukin-8 (IL-8) release in human cells. [1.1, 1.2]

This compound's role as an anti-inflammatory agent is attributed to its capacity to modulate signaling pathways involved in inflammation. [1.1] While the precise molecular details of its interaction with specific inflammatory signaling pathways, such as NF-κB or TNF-α, are not quantitatively detailed in the provided sources, its general effect on reducing pro-inflammatory cytokine expression suggests an influence on these cascades. [1.1]

Modulation of Pro-Inflammatory Cytokine Expression

Antiviral Activity against Human Immunodeficiency Virus (HIV)

This compound has demonstrated antiviral activity, specifically against Human Immunodeficiency Virus (HIV). It is classified as a dehydroflavone and exhibits weak anti-HIV activity with an IC50 value of 118 µM. [1.3, 1.4, 1.5] Importantly, this compound is devoid of cytotoxicity at concentrations below 150 µM. [1.3] Another dehydroflavone, alpinetin, also isolated from Vitex leptobotrys, similarly showed weak anti-HIV activity with an IC50 of 130 µM. [1.5]

Table 1: Antiviral Activity of this compound and Alpinetin against HIV

| Compound | Activity Against HIV | IC50 (µM) | Cytotoxicity | Source Plant |

| This compound | Weak anti-HIV | 118 | <150 µM | Vitex leptobotrys |

| Alpinetin | Weak anti-HIV | 130 | Not specified | Vitex leptobotrys |

Inhibition of Viral Replication in Cell Culture Systems

This compound has demonstrated weak anti-HIV activity in cell culture systems. Specifically, this compound (identified as compound 4 in some studies) exhibited an inhibitory concentration 50% (IC₅₀) value of 118 µM against HIV-1 replication. wikipedia.orgsynhet.comrasayanjournal.co.innih.govnih.govuni.lu This activity was assessed using a green fluorescent protein (GFP)-based HOG·R5 reporter cell line, a system developed for quantifying HIV-1 infectivity. nih.gov The IC₅₀ represents the concentration of a compound required to inhibit 50% of a specific biological process, in this case, viral replication. mpg.de

Table 1: Anti-HIV Activity of this compound

| Compound | Target Virus | Cell Line | IC₅₀ (µM) | Reference |

| This compound | HIV-1 | HOG·R5 | 118 | wikipedia.orgnih.gov |

Specific Target Inhibition: HIV-1 Integrase Activity

While this compound has been reported to possess anti-HIV activity, specific research findings directly linking this compound to the inhibition of HIV-1 integrase activity are not explicitly detailed in the available literature. HIV-1 integrase is a crucial viral enzyme responsible for integrating viral DNA into the host cell's genome, and its inhibition is a known strategy for antiretroviral therapy. nih.govresearchgate.netmassbank.eu However, the precise mechanism of this compound's weak anti-HIV activity, particularly regarding its interaction with HIV-1 integrase, requires further elucidation beyond the scope of current explicit findings.

Effects on Cellular Proliferation and Viability

Studies on this compound indicate that it generally exhibits low cytotoxicity in various cell models. It has been reported as being "devoid of cytotoxicity" at concentrations below 150 µM. wikipedia.orgsynhet.comrasayanjournal.co.in More specifically, this compound showed only slight toxicity to HOG·R5 cells, resulting in a 24% inhibition of cell growth at a concentration of 133 µM. nih.gov In another evaluation, this compound (identified as compound 21) was among several compounds that retained the cell viability of STC-1 cells at a concentration of 100 µM, with only one exception among the tested compounds. The 50% cytotoxic concentration (CC₅₀) is the concentration of a test compound that reduces cell viability by 50%. mpg.de

Table 2: Cytotoxicity and Cell Viability of this compound

| Cell Line | Concentration (µM) | Effect on Cell Viability/Growth | Reference |

| HOG·R5 | <150 | Devoid cytotoxicity | wikipedia.orgnih.gov |

| HOG·R5 | 133 | 24% inhibition of cell growth | nih.gov |

| STC-1 | 100 | Retained cell viability |

In Vitro Cell-Based Assays for Growth Modulation

The effects of this compound on cellular proliferation and viability are typically assessed using in vitro cell-based assays. These assays determine the concentration at which a compound begins to exert toxic effects on cells or modulates their growth. For instance, the anti-HIV activity and cytotoxicity mentioned above were determined using a GFP-based HOG·R5 reporter cell line. nih.gov Cell viability after compound treatment can also be measured by methods such as the neutral red assay or MTT assay. The observed slight inhibition of cell growth (24% at 133 µM in HOG·R5 cells) indicates a minor modulatory effect on cellular proliferation at higher concentrations, while generally maintaining high cell viability at lower, biologically active concentrations. nih.gov

Other Reported or Predicted Biological Activities

Enzyme Inhibition Studies

This compound has been investigated for its enzyme inhibitory potential. It was found to exhibit inhibitory effects on dipeptidyl peptidase-4 (DPP-4) enzyme activity. In a study evaluating various compounds, including this compound (compound 21), a significant proportion of these compounds demonstrated inhibition rates exceeding 50% against DPP-4.

Table 3: Enzyme Inhibition by this compound

| Enzyme | Inhibition Rate | Reference |

| DPP-4 | >50% (as part of a group of compounds) |

Nitric Oxide Production Modulation

This compound has been mentioned in the context of studies investigating the modulation of nitric oxide (NO) production. While some research indicates that certain compounds isolated alongside this compound from natural sources exhibit inhibitory effects on NO production, specific direct data detailing this compound's individual capacity to modulate nitric oxide production is not explicitly provided in the available search results.

Elucidation of Tsugafolin S Mechanisms of Action at the Molecular Level

Biochemical Pathway Interventions and Perturbations

Investigating biochemical pathway interventions involves identifying specific metabolic or signaling pathways within cells that are altered by the presence of a compound. These perturbations can manifest as changes in substrate utilization, product formation, or the activity of key enzymes within a pathway. For Tsugafolin, while its anti-HIV activity suggests an interference with the viral life cycle or host cellular processes critical for viral replication, the precise biochemical pathways it intervenes in are not yet extensively detailed in the literature researchgate.netresearchgate.net.

General studies on related compounds, such as chalcones (to which dehydroflavones like this compound are structurally related), have shown interference with various cellular processes, including modulation of cytochrome P450 (CYP) enzyme activities mdpi.comnih.gov. While this provides a broader context for flavonoid-like compounds, direct evidence specifically linking this compound to the perturbation of defined biochemical pathways, such as those involved in nucleotide synthesis, viral protein processing, or energy metabolism, is limited. Further research utilizing metabolomics and pathway analysis techniques would be necessary to identify the specific biochemical shifts induced by this compound.

Cellular Target Identification and Interaction Dynamics

Cellular target identification aims to pinpoint the specific macromolecules (e.g., proteins, nucleic acids, lipids) with which a compound directly interacts to exert its biological effects. This involves a combination of biochemical, biophysical, and cellular assays.

Receptor Binding Studies

Receptor binding studies are fundamental to understanding how a compound interacts with specific cellular receptors, which are often key mediators of cellular signaling and physiological responses nih.govresearchgate.net. These studies typically involve incubating the compound with isolated receptors or cell membranes expressing the receptor and measuring the binding affinity (Kd) and selectivity. Techniques such as radioligand binding assays, which utilize ligands tagged with radioactive isotopes, and fluorescence-based assays (e.g., homogeneous time-resolved FRET, surface plasmon resonance) are commonly employed to quantify these interactions sci-hub.seresearchgate.netfrontiersin.org.

For this compound, despite its reported anti-HIV activity, specific receptor targets responsible for this effect have not been explicitly identified in the available research researchgate.netresearchgate.net. HIV-1 infection involves interactions with host cell surface receptors like CD4 and co-receptors (e.g., CCR5, CXCR4) for viral entry frontiersin.orgpasteur.fr. While this compound's anti-HIV activity suggests potential interference at one or more stages of the viral life cycle, direct evidence of its binding to specific viral or host receptors, such as those involved in viral entry or replication, is not widely reported.

Enzyme Kinetic Analysis for Inhibition or Activation

Enzyme kinetic analysis is a critical approach to determine if a compound acts as an inhibitor or activator of specific enzymes and to characterize the nature of this interaction (e.g., competitive, non-competitive, uncompetitive, mixed-type inhibition) qmul.ac.ukresearchgate.netmhmedical.com. This involves measuring reaction rates at varying substrate and compound concentrations and deriving kinetic parameters such as Michaelis constant (Km), maximum reaction rate (Vmax), and inhibition constant (Ki) mhmedical.comuic.edudiscoverx.com.

Gene Expression and Protein Regulation Studies

Gene expression and protein regulation studies investigate how a compound influences the cellular machinery responsible for transcribing DNA into RNA and translating RNA into proteins. This includes examining changes in mRNA levels (transcriptomics) and protein abundance, as well as post-translational modifications (proteomics) nih.govfrontiersin.orgucla.eduembopress.orgmedrxiv.orgnih.govelifesciences.org.

For this compound, there is currently no detailed information in the available research specifically describing its impact on global gene expression profiles or the regulation of particular proteins. Studies in this area would typically involve techniques like RNA sequencing (RNA-Seq) to assess changes in transcript levels or mass spectrometry-based proteomics to quantify protein abundance and modifications in cells treated with this compound. Such investigations could reveal whether this compound modulates the expression of genes involved in antiviral responses, cell cycle regulation, or other cellular processes.

Intracellular Signaling Cascade Modulation

Intracellular signaling cascades are complex networks of molecular interactions that transmit signals from outside the cell to its interior, leading to specific cellular responses termedia.pltaylorfrancis.com. These cascades often involve a series of protein kinases, phosphatases, and second messengers (e.g., cAMP, Ca2+) termedia.pl. Modulation of these pathways can significantly impact cellular function.

Structure Activity Relationship Sar Studies of Tsugafolin and Its Derivatives

Correlating Specific Structural Motifs with Observed Biological Potency

Tsugafolin's biological activities are intrinsically linked to its flavanone (B1672756) core structure, which includes a chromanone ring system and an attached phenyl group. One of the most notable reported activities for this compound is its weak anti-HIV efficacy, with an IC₅₀ value of 118 µM. nih.govcymitquimica.com A comparative analysis with closely related compounds provides insights into specific structural motifs influencing this activity. For instance, Alpinetin, another dehydroflavone, shows a similar weak anti-HIV activity with an IC₅₀ of 130 µM. cymitquimica.com

The primary structural difference between this compound and Alpinetin lies in the substitution pattern of the phenyl ring at the C-2 position. This compound possesses a 4-methoxyphenyl (B3050149) group, while Alpinetin has an unsubstituted phenyl group. Despite this difference, their anti-HIV potencies are comparable, suggesting that the methoxy (B1213986) group at the 4' position of the C-2 phenyl ring does not significantly enhance or diminish the weak anti-HIV activity in this structural context.

Table 1: Anti-HIV Activity of this compound and Alpinetin

| Compound | Structure | IC₅₀ (µM) against HIV | PubChem CID |

| This compound | 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one | 118 | 21721822 |

| Alpinetin | (2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | 130 | 154279 |

Rational Design and Synthesis of this compound Analogues for Targeted Activity

While specific detailed studies on the rational design and synthesis of this compound analogues are not extensively documented in the provided literature, the principles of Structure-Activity Relationship (SAR) for flavonoids provide a framework for such endeavors. Rational design typically involves targeted modifications to the core scaffold to enhance desired biological activities or introduce new ones.

For this compound, potential modifications could focus on:

A-ring and C-ring modifications : Altering the hydroxylation or methylation patterns on the A-ring (e.g., at C-5, C-7) or the C-ring (e.g., C-4 oxygenation) could impact hydrogen bonding capabilities and interaction with biological targets. The introduction of prenyl groups, common in other flavonoids, has been shown to enrich structural diversity and increase bioactivity and bioavailability nih.gov.

B-ring modifications : The phenyl group at the C-2 position (B-ring) is a key site for structural variation. Modifying the substituents on this ring (e.g., adding or removing methoxy groups, introducing different electron-donating or withdrawing groups, or altering its position) could influence binding affinity and selectivity. For instance, general SAR studies on chalcones, which are precursors to flavonoids, have shown that substitutions on aryl rings can significantly impact anticancer properties.

Such rational design efforts would aim to optimize the weak anti-HIV activity or enhance its antioxidant and anti-inflammatory effects by systematically modifying the flavanone scaffold and evaluating the resulting biological potency.

Computational Approaches in SAR Analysis

Computational methods play an increasingly vital role in modern SAR studies, offering predictive capabilities and mechanistic insights that complement experimental approaches.

Molecular Docking Simulations

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor or enzyme. This technique helps in understanding the binding affinities and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its biological target. glpbio.com Molecular docking has been employed in studies involving phytochemicals, including this compound, to identify potential estrogen mimics by predicting their interactions with estrogen receptors. glpbio.com Furthermore, molecular docking analysis has supported hypotheses regarding the PPAR-γ agonist activity of prenylated flavonoids, illustrating its utility in elucidating mechanisms of action nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between a chemical compound's structural features and its biological activity. These models allow researchers to predict the activity of new, unsynthesized compounds and to identify the key structural parameters that govern biological potency. QSAR, including three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), has been successfully applied to various classes of compounds, including other flavonoids. For example, 3D-QSAR models have been developed for flavonoids to predict their antidiabetic potential, correlating specific groups, such as the galloyl group, with α-glucosidase inhibitory activity. The application of QSAR modeling to this compound and its derivatives could provide valuable predictive models for optimizing their anti-HIV, antioxidant, or anti-inflammatory activities.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly impacts the biological activity of chemical compounds. This compound itself is a chiral molecule, specifically identified with a (2S) configuration, meaning the carbon at position 2 of the chromanone ring is a stereocenter. uni-freiburg.de

The significance of stereochemistry in pharmacology is well-established. It dictates how a drug interacts with its biological targets, influences its metabolism within the body, and affects its distribution to various tissues. Many natural products, including this compound, are biosynthesized by living organisms in an enantiomerically pure form, rather than as racemic mixtures. This inherent chirality is often critical for their specific biological effects, as receptors and enzymes in biological systems are themselves chiral and can distinguish between different stereoisomers.

Furthermore, stereoselective uptake mechanisms can play a role, where one stereoisomer of a compound might be preferentially transported into cells or across biological membranes, leading to enhanced biological activity compared to its enantiomer. Therefore, any future rational design or synthesis of this compound derivatives would need to carefully consider and control the stereochemistry at its chiral centers to ensure optimal biological potency and desired pharmacological profiles.

Advanced Analytical Characterization Methodologies for Tsugafolin Purity and Identity

Chromatographic Techniques for High-Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and quantification of components within a mixture, making them foundational for assessing the purity of Tsugafolin.

High-Performance Liquid Chromatography (HPLC): HPLC is widely recognized as a primary technique for determining the purity of chemical compounds, including natural products like this compound. skpharmteco.comresearchgate.net It offers high resolving power, sensitivity, and accuracy, making it suitable for impurity profiling and assay determination. researchgate.net For instance, commercial preparations of this compound are often certified with purity levels exceeding 98% based on HPLC analysis, underscoring its role in high-purity assessment. biorlab.com The technique relies on the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. researchgate.net Advanced approaches, such as those employing diode-array detection (DAD) coupled with chemometric curve resolution techniques like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), can further enhance purity assessment by differentiating and quantifying impurities even when their peaks overlap. chromatographyonline.com

Gas Chromatography (GC): While HPLC is more commonly applied for non-volatile or thermally labile compounds, GC is a powerful technique for assessing the purity of volatile or thermally stable substances. researchgate.netbirchbiotech.com It can detect and quantify trace impurities, even at parts-per-billion levels, by separating compounds based on their differential partitioning between a carrier gas and a stationary phase. birchbiotech.com

Thin-Layer Chromatography (TLC): TLC offers a simple and cost-effective approach for qualitative analysis, compound identification, and preliminary purity checks. researchgate.netresearchgate.net It is often used for quick screening and identification of compounds in complex mixtures, as well as for monitoring reaction progress or assessing the presence of major impurities. researchgate.netresearchgate.net

These chromatographic techniques, individually or in combination, provide a robust framework for ensuring the high purity of this compound samples.

High-Resolution Mass Spectrometry for Trace Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) has emerged as a standard and highly effective platform for comprehensive impurity profiling and identification, particularly for detecting trace impurities in complex matrices. hovione.comsterlingpharmasolutions.com

Enhanced Sensitivity and Selectivity: HRMS offers significantly greater sensitivity and selectivity compared to traditional techniques like TLC and HPLC, enabling the detection of impurities at very low concentrations and minimizing interferences. sterlingpharmasolutions.com

Accurate Mass and Elemental Composition Determination: Modern HRMS instruments can resolve mass fragments to the fourth or fifth decimal place, allowing for precise determination of exact mass. hovione.com This capability is crucial for distinguishing between compounds with the same nominal mass, leading to significant improvements in molecular formula determination and structural elucidation of unknown impurities. hovione.comamericanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS): Coupled with chromatographic separation (e.g., LC-MS/MS), tandem mass spectrometry is routinely employed to confirm the structures of active pharmaceutical ingredients (APIs) and, more importantly, to elucidate the structures of impurities by generating characteristic fragmentation patterns. americanpharmaceuticalreview.combioanalysis-zone.com This provides invaluable structural information that other techniques cannot readily offer. sterlingpharmasolutions.com

Advanced Coupling Techniques: Techniques like trap-free two-dimensional HPLC (2D-LC) coupled with quadrupole time-of-flight (QTOF) MS enable the structural analysis of impurities even when non-volatile mobile phases, commonly used in the first dimension for optimal chromatographic performance, are employed. shimadzu.com This allows for the seamless integration of high-resolution separation with detailed mass spectrometric analysis.

The application of HRMS and its hyphenated techniques is critical for understanding the complete impurity profile of this compound, which is essential for quality control and regulatory compliance in pharmaceutical and natural product research.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous determination of the chemical structure, stereochemistry, and conformational dynamics of organic molecules, including complex natural products like this compound. frontiersin.orgwikipedia.org

Structure Elucidation: NMR provides detailed information about the connectivity of atoms and the chemical environment of nuclei (e.g., 1H, 13C). Techniques such as 1D NMR (1H NMR, 13C NMR) and various 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY) are routinely used to assign resonances and establish the full planar structure of this compound. nih.gov

Configurational Analysis: For chiral molecules like this compound, which possesses a chiral center at C-2 of the chromanone ring (indicated by the (2S) configuration in some sources biorlab.com), advanced NMR techniques are essential for determining the absolute and relative configurations. For instance, studies on structurally related lignans (B1203133) have utilized 1H NMR chemical shift differences (e.g., ΔδH9a-H9b) to assess relative configurations, with accuracy verified by anisotropic NMR (RCSA measurements) and theoretical calculations. researchgate.net

Conformational Analysis: NMR spectroscopy is also instrumental in studying the preferred conformations of molecules and monitoring conformational dynamics. Variable temperature NMR spectroscopy can be used to observe interconversion between different conformers, especially when energy barriers are within a certain range. wikipedia.org Theoretical calculations complement experimental NMR data by providing geometries and energies for the most stable conformers. auremn.org.br

Quality Control in Natural Products: Beyond structural elucidation, NMR spectroscopy is a powerful tool for the quality control of herbal medicines and natural products, enabling the simultaneous and rapid analysis of primary and secondary metabolites with good sensitivity. frontiersin.org

The comprehensive application of NMR techniques provides an unparalleled level of detail regarding this compound's molecular architecture, which is vital for understanding its biological activity and ensuring its structural integrity.

Spectroscopic Fingerprinting for Quality Control and Authentication

Spectroscopic fingerprinting involves generating characteristic spectral profiles that serve as unique identifiers for a compound or complex mixture, enabling rapid quality control and authentication.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy operates in the mid-IR region (typically 4,000–400 cm-1) and is widely used for quality control and authentication. frontiersin.org It detects the vibrational modes of functional groups within a molecule, producing a "fingerprint" spectrum that is unique to the compound. frontiersin.orgresearchgate.net This allows for rapid verification of this compound's identity and detection of adulteration or degradation by comparing its spectrum to a reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a common, rapid, and cost-effective analytical tool that detects chromophores in compounds by monitoring absorbance spectral wavelengths. mdpi.com For this compound, a flavonoid with conjugated systems, UV-Vis provides characteristic absorption patterns that can be used for qualitative and quantitative assays, authentication, and stability studies. researchgate.netmdpi.com When coupled with chemometric tools, UV-Vis data can be used for advanced fingerprinting and quality control of natural products. mdpi.com

Raman Spectroscopy: Similar to IR, Raman spectroscopy provides vibrational information about molecules. The "fingerprint region" (typically 300–1900 cm-1) in Raman spectroscopy is particularly useful for identification and authentication testing of active pharmaceutical ingredients (APIs) and raw materials for quality control. spectroscopyonline.com A narrower, highly specific region (e.g., 1550–1900 cm-1) can offer enhanced specificity for identity testing. spectroscopyonline.com

Mass Spectrometry (MS) Fingerprinting: Beyond detailed impurity profiling, MS spectra can also be used to generate chemical fingerprints by providing information on the presence of specific metabolites or elements based on their masses. frontiersin.org This approach, especially when combined with chromatographic separation (e.g., LC-MS fingerprinting), allows for a comprehensive chemical profile that can be used for authentication and quality control of complex natural product extracts containing this compound. researchgate.net

Collectively, these spectroscopic fingerprinting techniques offer rapid, non-destructive, and highly specific means for the routine quality control and authentication of this compound, ensuring consistency and integrity across different batches and sources.

Future Research Directions and Academic Applications in Chemical Sciences

Exploration of Novel Bioactive Analogues and Scaffolds

Future research can extensively focus on the chemical modification of Tsugafolin to explore novel bioactive analogues and scaffolds. Given its flavanone (B1672756) structure, systematic structure-activity relationship (SAR) studies are crucial to identify key functional groups responsible for its observed antioxidant, anti-inflammatory, and weak anti-HIV activities medchemexpress.combiosynth.com. This involves synthesizing derivatives with alterations to the hydroxyl, methoxy (B1213986), and chromanone ring systems. Computational chemistry techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the binding affinities of potential analogues to various biological targets and optimize their pharmacological profiles. The aim would be to enhance potency, improve selectivity, or uncover entirely new bioactivities. Furthermore, exploring hybrid molecules that combine the this compound scaffold with other known pharmacophores could lead to compounds with synergistic effects or multi-target engagement.

Integration into Multi-Omics Research Platforms for Systems Biology Understanding

The integration of this compound into multi-omics research platforms represents a significant future direction for a comprehensive systems biology understanding of its effects. By applying transcriptomics, proteomics, and metabolomics, researchers can elucidate the global cellular responses to this compound exposure. Transcriptomic analysis (RNA-seq) can identify genes whose expression is modulated, providing insights into affected signaling pathways and cellular processes. Proteomic studies (e.g., mass spectrometry-based proteomics) can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, potentially identifying direct or indirect protein targets. Metabolomics can map alterations in cellular metabolic pathways, offering a functional readout of this compound's impact on cellular physiology. This multi-omics approach would provide a holistic view of how this compound interacts with complex biological systems, moving beyond isolated observations to a network-level understanding.

Development of Advanced Delivery Systems for In Vitro Mechanistic Investigations

For robust in vitro mechanistic investigations, the development of advanced delivery systems for this compound is a critical area of future research. While the compound is used to study oxidative stress and inflammatory pathways in cellular models biosynth.com, its solubility and cellular uptake characteristics might limit the precision and efficacy of in vitro experiments. Research could focus on encapsulating this compound within nanoparticles (e.g., polymeric nanoparticles, liposomes) or formulating it with biocompatible excipients to enhance its aqueous solubility, stability in cell culture media, and targeted delivery to specific cellular compartments or organelles. Such advanced delivery systems would ensure consistent and controlled exposure of cells to this compound, enabling more accurate and reproducible mechanistic studies, particularly for elucidating intracellular targets and pathways.

Contribution to Mechanistic Biology and Chemical Probe Development

This compound's established antioxidant and anti-inflammatory properties provide a strong foundation for its development as a chemical probe. Future research should aim to precisely delineate its molecular targets and the specific mechanisms underlying its biological activities. This could involve affinity-based proteomics to identify direct protein binders, or genetic screening approaches (e.g., CRISPR-based screens) to uncover genes whose perturbation mimics or abrogates this compound's effects. Understanding the exact enzymes, receptors, or signaling proteins that this compound interacts with will be crucial. By serving as a well-characterized chemical probe, this compound can become an invaluable tool for perturbing specific biological pathways in academic research, contributing to the broader understanding of mechanistic biology related to oxidative stress, inflammation, and potentially other cellular processes.

Comparative Studies with Other Flavonoids and Polyphenolic Compounds

Given that this compound is a flavonoid and a polyphenolic compound medchemexpress.combiosynth.combiorlab.comnaturalproducts.netchemicalbook.comresearchgate.netgoogle.com, comparative studies with other well-characterized members of these classes are essential. This research direction would involve comparing this compound's biological activities (e.g., antioxidant capacity, anti-inflammatory effects) and underlying mechanisms with those of structurally related flavonoids such as quercetin, naringenin (B18129), or other polyphenols. Such comparisons can highlight unique aspects of this compound's activity profile, identify structural features that confer specific advantages or disadvantages, and contribute to a deeper understanding of structure-activity relationships within the flavonoid family. These studies can also explore potential synergistic or antagonistic effects when this compound is combined with other natural compounds, opening avenues for investigating complex biological interactions and combinations in academic research.

Q & A

Q. How can meta-analysis frameworks be applied to reconcile discrepancies in this compound’s pharmacokinetic data across studies?

- Methodological Answer : Aggregate pharmacokinetic parameters (e.g., Cmax, AUC) from published studies using random-effects models. Assess heterogeneity via I² statistics and subgroup analyses (e.g., species, administration routes) to identify bias sources .

Methodological Resources

- Data Presentation : Follow journal-specific guidelines for tables/figures, ensuring self-explanatory captions and footnotes (e.g., Roman numeral labeling) .

- Ethical Compliance : For human/animal studies, detail participant selection criteria and ethical approval protocols .

- Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.